![molecular formula C12H11N3S B2808625 3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile CAS No. 339276-67-4](/img/structure/B2808625.png)
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile
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Description
3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile, also known as 3-ADTPA, is a small organic molecule with a wide range of applications in the scientific community. It is a highly versatile compound, and its properties have been utilized in various fields such as organic synthesis, catalysis, and biochemistry. 3-ADTPA has been found to be a useful reagent for the synthesis of a variety of compounds, as well as a valuable tool for the study of biochemical and physiological processes.
Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
3-Aminothieno[2,3-b]pyridine derivatives exhibit versatility in reactions, leading to the formation of various heterocyclic compounds. For instance, these compounds react with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to produce N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These, in turn, participate in nonselective reactions, forming mixtures of heterocyclic products. A specific cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate results in 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile. The tautomeric equilibrium of this product has been explored through DFT quantum chemical calculations. Additionally, an in silico analysis of the biological activity of these synthesized compounds has been performed (Chigorina et al., 2019).
Dye Synthesis and Textile Application
The compound has been used in the synthesis of disperse dyes. Specifically, 3-amino-4,6-disubstituted-thieno[2,3-b]pyridines have been diazotized and coupled with 3-aminocrotononitrile to form compounds that further react to produce pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine dyes. These dyes were applied to polyester fibers, and their spectral characteristics and fastness properties were measured, demonstrating their potential application in the textile industry (Ho, 2005).
Antimicrobial Activity
Derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile have shown promising results in antimicrobial and antifungal activity. The compound was reacted with various reagents to synthesize new heterocycles containing the thieno[2,3-b]pyridine moiety. These synthesized derivatives were tested for their potential as antimicrobial and antifungal agents (El-Essawy et al., 2010).
Sensor Development
The compound has been explored for its application in sensor technology. Pyridine-based derivatives of the compound have been designed, synthesized, and characterized for their ability to detect mercury(II) ions in aqueous ethanol solutions. A visible color change from light yellow to orange, upon interaction with Hg2+, suggests its utility as a naked-eye sensor for rapid detection of mercury(II) ions, highlighting its potential in environmental monitoring and safety applications (Pan et al., 2015).
properties
IUPAC Name |
(E)-3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-6-8(2)15-12-10(7)11(14)9(16-12)4-3-5-13/h3-4,6H,14H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQJUKDIASGCB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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